molecular formula C11H14O2 B13631912 1-(4-Hydroxyphenyl)-3-methylbutan-1-one CAS No. 34887-83-7

1-(4-Hydroxyphenyl)-3-methylbutan-1-one

Cat. No.: B13631912
CAS No.: 34887-83-7
M. Wt: 178.23 g/mol
InChI Key: YFUVTWCBNMKSRV-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-methylbutan-1-one is an organic compound characterized by a hydroxyphenyl group attached to a methylbutanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one typically involves the reaction of 4-hydroxybenzaldehyde with a suitable methylbutanone precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. Common reagents used in this synthesis include sodium hydroxide or hydrochloric acid, which help in the condensation reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxybenzaldehyde, while reduction may produce 1-(4-hydroxyphenyl)-3-methylbutanol.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-methylbutan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxybenzaldehyde: Shares the hydroxyphenyl group but lacks the methylbutanone structure.

    1-(4-Hydroxyphenyl)-2-methylpropan-1-one: Similar structure with a different alkyl chain.

    1-(4-Hydroxyphenyl)-1-butanone: Similar structure but with a different position of the carbonyl group.

Uniqueness

1-(4-Hydroxyphenyl)-3-methylbutan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of a hydroxyphenyl group with a methylbutanone structure makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

34887-83-7

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

1-(4-hydroxyphenyl)-3-methylbutan-1-one

InChI

InChI=1S/C11H14O2/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8,12H,7H2,1-2H3

InChI Key

YFUVTWCBNMKSRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)C1=CC=C(C=C1)O

Origin of Product

United States

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